LY 3000328

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Autoimmune Diseases

Cathepsin S is involved in processing and presenting antigens, molecules that trigger immune responses. Research suggests that inhibiting this process might hold therapeutic potential for autoimmune diseases like Sjögren's syndrome. Studies in mice models have shown that cathepsin S inhibitors like CLIK-060 can significantly suppress the development of autoimmune lesions and downregulate the response of specific immune cells, suggesting their potential application in managing autoimmune conditions [].

Cancer Immunotherapy

Cathepsin S is often overexpressed in tumor cells and their surrounding environment. This overexpression contributes to an immunosuppressive tumor microenvironment. Research suggests that cathepsin S inhibitors can promote anti-cancer immunity by:

- Repolarizing immune cells: Cathepsin S inhibitors can influence the behavior of immune cells like macrophages and dendritic cells, shifting them from a tumor-promoting state (M2) to a tumor-killing state (M1) [].

- Suppressing tumor angiogenesis: Cathepsin S also plays a role in the formation of new blood vessels that nourish tumors. Inhibiting cathepsin S can indirectly suppress tumor growth by hindering this process [].

These findings highlight the potential of cathepsin S inhibitors as an emerging strategy in cancer immunotherapy [].

Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF)

Elevated levels of cathepsin S are associated with chronic inflammatory lung diseases like COPD and CF. Research suggests that inhibiting cathepsin S can:

- Reduce inflammation: Studies in mice models have shown that cathepsin S inhibitors can significantly reduce the recruitment of inflammatory cells in the lungs, thereby lowering inflammation [].

- Improve mucus clearance: Cathepsin S is involved in mucus production and clearance. Inhibiting this enzyme may help improve mucus clearance in COPD and CF patients, potentially alleviating symptoms [].

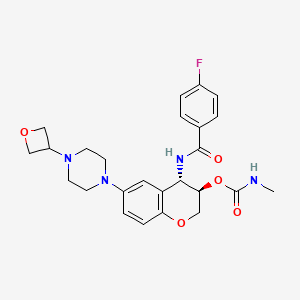

LY 3000328 is a small molecule inhibitor specifically targeting cathepsin S, an enzyme implicated in various pathological processes, including inflammation and tissue remodeling. With a molecular formula of C25H29FN4O5 and a molecular weight of 484.52 g/mol, LY 3000328 exhibits a unique chemical structure characterized by a strained four-membered ring that can undergo ring-opening under acidic conditions, potentially forming a chloroalcohol . This compound is currently under investigation for its therapeutic applications, particularly in conditions related to cathepsin S activity.

As mentioned earlier, cathepsin S inhibitors primarily function through competitive inhibition. They bind to the active site of cathepsin S, hindering the enzyme's ability to cleave its natural substrates. This can have various downstream effects depending on the cellular context. For instance, in cancer cells, cathepsin S inhibition may disrupt processes like tumor invasion and metastasis [].

The safety profile of cathepsin S inhibitors is currently under investigation as many are in pre-clinical stages. General concerns for this class of compounds include:

- Off-target effects: Inhibitors may interact with other enzymes besides cathepsin S, potentially leading to unintended consequences.

- Systemic toxicity: Depending on the structure and properties, some inhibitors may have unforeseen toxic effects when administered systemically.

LY 3000328 primarily functions as an inhibitor of cathepsin S through competitive inhibition. When exposed to low pH environments (such as the stomach), the oxetane ring in LY 3000328 may open, leading to the formation of degradation products like chloroalcohol . This reaction underscores the importance of administering LY 3000328 in a fed state to minimize degradation and maximize its pharmacological efficacy .

The biological activity of LY 3000328 has been extensively studied, particularly its role in modulating cathepsin S activity. In vitro studies demonstrate that LY 3000328 effectively prevents cathepsin S-induced degradation of tight junction proteins, thereby protecting cellular integrity in human corneal epithelial cells . Furthermore, pharmacodynamic studies indicate that LY 3000328 administration leads to a dose-dependent decrease in plasma cathepsin S activity, suggesting its potential utility in managing conditions like abdominal aortic aneurysm and age-related dry eye disease .

LY 3000328 is being explored for several therapeutic applications due to its selective inhibition of cathepsin S. Key areas of interest include:

- Cardiovascular Diseases: Potential use in preventing abdominal aortic aneurysm expansion by inhibiting extracellular matrix degradation.

- Ocular Disorders: Investigated for its role in treating age-related dry eye disease by preserving corneal epithelial integrity.

- Cancer: Emerging research suggests cathepsin S as a biomarker for certain cancers, making LY 3000328 a candidate for adjunctive therapy .

Interaction studies have shown that LY 3000328 effectively modulates the activity of cathepsin S without significant off-target effects. In vivo studies have demonstrated that inhibition of cathepsin S leads to reduced inflammation and tissue damage in models of myocardial ischemia/reperfusion injury . Additionally, preclinical models indicate that LY 3000328 can mitigate the effects of cathepsin S on tight junction proteins, which are crucial for maintaining epithelial barrier function .

Several compounds exhibit similar mechanisms of action as LY 3000328 by targeting cathepsin S or related proteases. Here is a comparison highlighting their uniqueness:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| MIV-247 | Cathepsin S inhibitor | Selectively inhibits both cathepsin K and S |

| VBY-825 | Cathepsin K inhibitor | More focused on osteoclast differentiation |

| CA-074 | Cathepsin B inhibitor | Non-selective; affects multiple cysteine proteases |

| Z-FL-COCHO | General protease inhibitor | Broad-spectrum activity; less specificity |

LY 3000328 stands out due to its specificity for cathepsin S and its tailored design for treating conditions linked to this particular protease's activity, making it a promising candidate in targeted therapies .

Molecular Structure and Formula (C25H29FN4O5)

LY 3000328 possesses a complex molecular architecture characterized by the empirical formula C25H29FN4O5 [3] [8]. The compound features a unique chromane-based core structure linked to a fluorobenzoyl moiety through an amide bond [3]. The complete International Union of Pure and Applied Chemistry name for LY 3000328 is [(3R,4S)-4-[(4-fluorobenzoyl)amino]-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-chromen-3-yl] N-methylcarbamate [3].

The structural framework encompasses several distinct chemical domains: a 4-fluorobenzamide group, a chromane ring system, a piperazine moiety substituted with an oxetane ring, and a methylcarbamate functionality [3] [8]. The presence of the oxetane ring represents a particularly noteworthy structural feature, as this four-membered cyclic ether imparts unique physicochemical properties to the molecule [15]. The piperazine nitrogen atoms are positioned to interact with specific binding pockets within the target enzyme, while the fluorine substitution on the benzamide ring contributes to the compound's binding affinity and selectivity profile [10].

Physicochemical Characteristics

Molecular Weight (484.52 Da)

The molecular weight of LY 3000328 is precisely 484.52 daltons [3] [4] [6]. This molecular weight places the compound within the optimal range for small molecule pharmaceuticals, adhering to Lipinski's rule of five guidelines for drug-like properties [12]. The calculated molecular weight corresponds to the sum of atomic weights for all constituent atoms: 25 carbon atoms, 29 hydrogen atoms, one fluorine atom, four nitrogen atoms, and five oxygen atoms [3].

Stereochemistry and Absolute Configuration

LY 3000328 exhibits absolute stereochemistry with two defined stereocenters located at positions 3 and 4 of the chromane ring system [9]. The compound possesses (3R,4S) absolute configuration, with both stereocenters fully defined [9] [10]. The stereochemical designation indicates that position 3 has R configuration while position 4 demonstrates S configuration [9]. This absolute stereochemistry is critical for the compound's biological activity, as the specific three-dimensional arrangement enables optimal interactions with the target enzyme's binding pockets [10].

The molecule contains no geometric isomerism centers (E/Z centers = 0), confirming that all double bonds within the structure are either isolated or part of aromatic ring systems [9]. The defined stereocenters contribute significantly to the compound's binding specificity and potency against cathepsin S enzyme [10].

Solubility Properties in Various Solvents

Table 1: Solubility Profile of LY 3000328 in Various Solvents

| Solvent | Solubility Concentration | Reference |

|---|---|---|

| Dimethyl sulfoxide | ≥50 mg/mL (103.19 mM) | [6] [7] [12] |

| Simulated gastric fluid | 1.44 mg/mL | [10] |

| Water | Limited solubility | [11] |

| Ethanol | Not specified | [25] |

LY 3000328 demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 50 milligrams per milliliter, equivalent to 103.19 millimolar [6] [7]. The compound shows moderate solubility in simulated gastric fluid at 1.44 milligrams per milliliter [10]. The limited aqueous solubility reflects the compound's lipophilic character, with a calculated logarithm of partition coefficient (logP) value of 2.24 [10]. The distribution coefficient at physiological pH 4 (logD) is 1.0, indicating favorable distribution properties for biological systems [10].

Structural Determinants of Biological Activity

The biological activity of LY 3000328 against cathepsin S derives from specific structural features that enable selective binding to the enzyme's active site [10]. Crystal structure analysis reveals that the compound binds to the S2 and S3 subsites of cathepsin S without forming covalent interactions with the catalytic cysteine residue Cys25 [10]. The closest non-hydrogen atom of LY 3000328 maintains a distance of 4.3 angstroms from the sulfur atom of Cys25, confirming the non-covalent binding mechanism [10].

The fluorobenzamide portion occupies the S3 binding pocket, forming face-to-edge interactions with Phe70 and π-stacking interactions with the peptide bond between Gly68 and Gly69 [10]. The chromane ring system positions within the S2 pocket, establishing additional face-to-edge interactions with Phe70 [10]. The piperazine moiety demonstrates proximity to Phe211, suggesting potential cation-π interactions [10].

Critical hydrogen bonding interactions contribute substantially to binding affinity [10]. The amide nitrogen of the benzamide forms a hydrogen bond (2.8 angstroms) with the carbonyl oxygen of Gly69 [10]. The carbamate carbonyl oxygen establishes a hydrogen bond (3.1 angstroms) with the amide nitrogen of Gly69 [10]. Additionally, the carbamate nitrogen forms a hydrogen bond (2.9 angstroms) with the backbone carbonyl of Asn163 [10].

The oxetane substitution on the piperazine ring serves multiple functions: it reduces the pKa of the distal piperazine nitrogen while decreasing overall lipophilicity [10]. The most basic pKa value for LY 3000328 is 5.11, reflecting the impact of the oxetane modification [10]. The oxygen atom in the chromane moiety demonstrates close proximity (3.3 angstroms) to the sulfur atom of Met71, suggesting possible orbital overlap interactions [10].

Synthetic Pathways and Structural Analogs

The synthetic approach to LY 3000328 represents a convergent strategy designed for efficient large-scale production [18]. The synthesis employs late-stage peptide coupling methodology, combining a chiral urea acid fragment with a functionalized aminonitrile intermediate [18]. Key synthetic transformations include a modified Strecker reaction for aminonitrile preparation and a phosphonation-olefination-rhodium-catalyzed asymmetric hydrogenation sequence for urea synthesis [18].

The synthetic route utilizes 2-hydroxypyridine as a coupling reagent, providing a robust alternative to conventional coupling agents while avoiding explosive compounds [18]. Palladium-catalyzed vinyl transfer coupled with Claisen reaction methodology generates the required aldehyde for side chain construction [18]. The synthetic approach prioritizes safety and scalability, eliminating chromatographic purification steps and cryogenic conditions for industrial applicability [18].

Table 3: Structural Analogs and Related Cathepsin S Inhibitors

| Compound Class | Key Structural Features | Activity Profile | Reference |

|---|---|---|---|

| Dipeptide nitriles | Nitrile electrophile, peptide backbone | Reversible covalent inhibitors | [23] [32] [34] |

| Tetrahydropyrido-pyrazoles | Heterocyclic core, variable substituents | Structure-activity optimization | [20] |

| Oxetane-containing analogs | Four-membered ether ring | Enhanced solubility properties | [28] |

| Michael acceptors | Electrophilic centers | Covalent binding mechanism | [10] |

Structure-activity relationship studies demonstrate that cathepsin S inhibitor activity increases with elevated logP values at the substituent 1 position and higher Kier chi 5 path indices for the whole molecule [20]. Conversely, activity decreases with increased dipole moment Z component at substituent 1 and elevated bond dipole moment at substituent 5 [20]. These findings indicate that the cathepsin S active site contains hydrophobic pockets favoring lipophilic interactions [20].

The development of LY 3000328 represents a significant advancement from earlier covalent inhibitors that form bonds with the catalytic Cys25 residue [10]. Traditional cathepsin S inhibitors include Michael acceptors, cyclic ketones, α-ketoamides, and nitrile-containing compounds, all of which demonstrate electrophilic reactivity [10]. The non-covalent binding mechanism of LY 3000328 offers potential advantages in selectivity and reduced off-target effects compared to these covalent inhibitor classes [10].

LY 3000328 represents a novel class of cathepsin S inhibitors that functions through non-covalent interactions rather than the traditional covalent bond formation with the active site cysteine residue (Cys25) [1]. This compound emerged from a comprehensive medium-throughput screen of approximately 120,000 structurally diverse compounds, marking a significant departure from conventional cathepsin S inhibitor design strategies [1].

The non-covalent inhibition mechanism of LY 3000328 distinguishes it from many previously developed cathepsin S inhibitors, which typically contain electrophilic centers capable of forming covalent bonds with Cys25 [1]. Traditional inhibitors such as Michael acceptors, cyclic ketones, α-ketoamides, and nitrile-containing compounds rely on irreversible or reversible covalent modifications of the enzyme [1]. In contrast, LY 3000328 achieves potent inhibition through multiple non-covalent interactions without any direct contact with the active site cysteine [1].

X-ray crystallographic analysis revealed that the closest non-hydrogen atom of LY 3000328 maintains a distance of 4.3 Å from the sulfur atom of Cys25, confirming the absence of covalent bond formation [1]. This non-covalent approach offers several advantages, including reduced potential for non-specific reactivity with off-target biomolecules and decreased likelihood of toxicity associated with electrophilic centers [1].

The inhibition kinetics of LY 3000328 demonstrate competitive inhibition characteristics, with the compound competing with natural substrates for binding to the enzyme active site . The inhibitor exhibits time-independent binding, consistent with its non-covalent mechanism, contrasting with the time-dependent inhibition typically observed with covalent inhibitors [3].

Binding Interactions with S2 and S3 Subsites

The unique binding mode of LY 3000328 involves specific occupancy of the S2 and S3 binding subsites of cathepsin S, which are critical determinants of enzyme selectivity [1] [4]. These subsites represent binding pockets that accommodate the P2 and P3 residues of peptide substrates according to the Schechter-Berger nomenclature [5].

Table 2: Binding Interactions of LY 3000328 with Cathepsin S Subsites

| Binding Site | Residue/Feature | LY 3000328 Interaction | Bond Distance (Å) | Reference |

|---|---|---|---|---|

| S3 Subsite | Phe70 | Face-to-edge interaction with benzamide phenyl ring | -- | [1] |

| S3 Subsite | Gly68-Gly69 | π-stacking with benzamide phenyl | -- | [1] |

| S2 Subsite | Phe211 | Cation-π interaction with piperazine (4.9 Å) | 4.9 | [1] |

| S2 Subsite | Met71 | S-O contact with chromane oxygen (3.3 Å) | 3.3 | [1] |

| Active Site | Gly69 NH | Hydrogen bond with benzamide NH (2.8 Å) | 2.8 | [1] |

| Active Site | Asn163 | Hydrogen bond with carbamate NH (2.9 Å) | 2.9 | [1] |

The S3 subsite interactions involve the phenyl ring of the benzamide moiety, which forms a face-to-edge interaction with Phe70 and establishes π-stacking interactions with the peptide bond between Gly68 and Gly69 [1]. These aromatic interactions contribute significantly to the binding affinity and specificity of the inhibitor.

The S2 subsite, which represents the binding affinity hot spot of cathepsin S, accommodates the tetrahydronaphthalene substructure of early analogs and the chromane ring system of LY 3000328 [1] [5]. The aryl ring forms face-to-edge interactions with Phe70, while the piperazine moiety establishes proximity interactions with Phe211 [1]. The basic nitrogen atom of the piperazine is positioned 4.9 Å from the center of the Phe211 phenyl ring, suggesting a cation-π interaction [1].

The structural plasticity of the S2 pocket in cathepsin S is exemplified by the ability of Phe211 to assume multiple conformations that can accommodate different P2 substituents [5]. This flexibility explains the selective inhibition of cathepsin S over related cysteine proteases such as cathepsin K, which possess different amino acid compositions in their S2 pockets [5].

Structure-Activity Relationship Analysis

The development of LY 3000328 involved systematic structure-based optimization guided by X-ray crystallographic structures of enzyme-inhibitor complexes [1]. The structure-activity relationship (SAR) analysis revealed critical molecular features required for potent and selective cathepsin S inhibition.

Table 3: Structure-Activity Relationship Analysis of LY 3000328 Series

| Compound | Key Structural Feature | Human Cat S IC50 (nM) | Mouse Cat S IC50 (nM) | Design Rationale |

|---|---|---|---|---|

| Compound 6 (initial hit) | Amidine linker | 1,300 | -- | High-throughput screen hit |

| Compound 7 | Urea linker | 1,290 ± 453 | 2,780 ± 230 | Replace undesirable amidine |

| Compound 8 | Direct piperazine connection | 4,000 ± 1,630 | 3,930 ± 553 | Improve solubility |

| Compound 9 | 3-oxetanyl piperazine + carbamate | 12.4 ± 6.48 | 3.91 ± 0.71 | Reduce pKa, add H-bond acceptor |

| LY 3000328 (Compound 5) | Chromane oxygen + methylcarbamate | 7.70 ± 5.85 | 1.67 ± 1.17 | Reduce metabolic oxidation risk |

The initial screening hit (Compound 6) contained an amidine linker that was considered undesirable for drug development due to its potential for poor pharmacokinetic properties [1]. Replacement with a urea linker (Compound 7) maintained potency while improving drug-like characteristics [1].

The introduction of the 3-oxetanyl group on the piperazine nitrogen (Compound 9) provided a 300-fold improvement in potency compared to the direct piperazine connection (Compound 8) [1]. This modification reduced the pKa of the distal piperazine nitrogen while decreasing overall lipophilicity [1]. The carbamate group in Compound 9 served as a hydrogen bond acceptor complementary to the NH of Gly69 [1].

The final optimization to LY 3000328 involved replacing the benzylic carbon with oxygen to create a chromane ring system, reducing the potential for metabolic oxidation while maintaining excellent potency and selectivity [1]. This modification resulted in a S-O contact distance of 3.3 Å with Met71, near the sum of their van der Waals radii, indicating favorable orbital overlap [1].

Molecular Basis for Enzyme Selectivity

The exceptional selectivity of LY 3000328 for cathepsin S over other cysteine proteases derives from specific amino acid differences in the S2 and S3 binding subsites [4]. The molecular determinants of selectivity involve both the shape and amino acid composition of these critical binding pockets [4].

Cathepsin S possesses unique structural features that distinguish it from related cysteine proteases. The S3 subsite contains specific amino acid residues including Gly62, Asn63, Lys64, Gly68, Gly69, and Phe70, while the S2 subsite comprises Phe70, Gly137, Val162, Gly165, and Phe211 [4]. These residue compositions differ significantly from those found in cathepsins L, K, and V, which share only 49-55% sequence similarity with cathepsin S [4].

The S2 pocket of cathepsin S exhibits greater size and structural plasticity compared to similar enzymes, contributing to its broader substrate specificity and explaining the selective binding of inhibitors like LY 3000328 [6] [7]. The presence of Lys61 in the S3 site offers additional opportunities for selective inhibition unique to cathepsin S [6]. Furthermore, Arg137 in the S1' pocket, positioned proximal to Cys25, influences both substrate specificity and catalytic activity [6].

The selectivity profile of LY 3000328 demonstrates greater than 6,500-fold selectivity over cathepsins K, B, and V, and greater than 13,000-fold selectivity over cathepsin L [1] [8]. This remarkable selectivity results from the precise complementarity between the inhibitor structure and the unique geometry of the cathepsin S binding subsites.

The molecular modeling studies have confirmed that the overall interaction of cathepsin S with selective inhibitors is more stable and involves more protein-molecule interactions compared to related cathepsins [9]. This enhanced stability profile contributes to both the potency and selectivity observed with LY 3000328.

Enzyme Kinetics and Inhibition Parameters

IC50 Values for Human (7.7 nM) and Mouse (1.67 nM) Cathepsin S

LY 3000328 demonstrates exceptional potency against both human and mouse cathepsin S enzymes, with IC50 values of 7.7 ± 5.85 nM and 1.67 ± 1.17 nM, respectively [1] [8] [10]. These values represent nanomolar potency that is suitable for therapeutic applications while maintaining an excellent selectivity profile.

Table 1: Enzyme Kinetics and Inhibition Parameters of LY 3000328

| Enzyme Species | IC50 (nM) | Selectivity vs Cat S | Reference |

|---|---|---|---|

| Human Cathepsin S | 7.7 ± 5.85 | -- | [1] [8] [10] |

| Mouse Cathepsin S | 1.67 ± 1.17 | -- | [1] [8] [10] |

| Human Cathepsin L | >100,000 | >13,000-fold | [1] [8] |

| Human Cathepsin K | >50,000 | >6,500-fold | [1] [8] |

| Human Cathepsin B | >50,000 | >6,500-fold | [1] [8] |

| Human Cathepsin V | >50,000 | >6,500-fold | [1] [8] |

The IC50 values were determined using standardized enzyme inhibition assays under controlled conditions [1]. The human cathepsin S assays utilized recombinant enzyme preparations, while mouse cathepsin S activity was similarly evaluated to establish cross-species potency [1]. These values represent the concentration of LY 3000328 required to inhibit 50% of enzyme activity under the specific assay conditions.

The potency of LY 3000328 places it among the most active cathepsin S inhibitors reported in the literature. For comparison, the compound demonstrates approximately 60 ng/mL plasma concentration required for 50% inhibition of cathepsin S activity in plasma, indicating favorable pharmacodynamic properties [11].

Species-Specific Variations in Inhibitory Potency

Significant species-specific variations exist in the inhibitory potency of LY 3000328, reflecting underlying differences in enzyme structure and binding pocket architecture [1]. These variations have important implications for preclinical development and cross-species extrapolation of pharmacological effects.

Table 4: Species-Specific Variations in LY 3000328 Inhibitory Potency

| Species | Cathepsin S IC50 (nM) | Fold Difference vs Human | Key Structural Difference | Clinical Relevance |

|---|---|---|---|---|

| Human | 7.7 ± 5.85 | 1.0 | Wild-type enzyme | Therapeutic target |

| Mouse | 1.67 ± 1.17 | 4.6 | Enhanced potency | Preclinical model |

| Rat | Inactive | N/A | G137C mutation reduces S2 pocket size | Not suitable for testing |

The most striking species difference involves rat cathepsin S, which is completely inactive against LY 3000328 [1]. This lack of activity results from a G137C mutation that reduces the size of the S2 binding pocket, preventing accommodation of inhibitors with larger P2 groups [1]. This mutation creates a structural constraint that excludes the binding of LY 3000328 and related compounds in the same chemical series.

Mouse cathepsin S exhibits approximately 4.6-fold higher sensitivity to LY 3000328 compared to the human enzyme [1]. This enhanced potency in the mouse enzyme supports the use of mouse models for preclinical efficacy studies, as demonstrated in the calcium chloride-induced abdominal aortic aneurysm model [1].

The species-specific variations emphasize the importance of structural determinants in enzyme-inhibitor interactions. The reduced S2 pocket size in rat cathepsin S serves as a molecular explanation for the species selectivity, highlighting how minor structural differences can dramatically impact inhibitor binding and activity [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Payne CD, Deeg MA, Chan M, Tan LH, LaBell ES, Shen T, DeBrota DJ.